2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-

Description

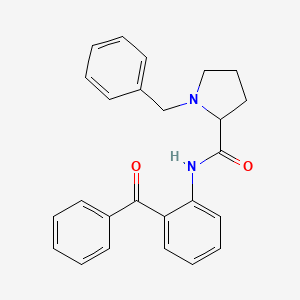

The compound 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)- (CAS: 105024-93-9) is a chiral pyrrolidine derivative with the molecular formula C₂₅H₂₄N₂O₂ and (2R) stereochemistry . It features a benzoylphenyl group attached to the pyrrolidine nitrogen and a benzyl substituent at the 1-position (Figure 1). This compound is synthesized via stereospecific methods using chiral auxiliaries, making it cost-effective and valuable for medicinal chemistry research . Its structural complexity enables applications in asymmetric synthesis, particularly for non-proteinogenic amino acids, which are critical in drug development .

Properties

IUPAC Name |

N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSABLMEYFYEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384710, DTXSID10869266 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Benzoylphenyl)-1-benzylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728335 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105112-33-2 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Coupling via Ullmann Reaction

The Ullmann coupling serves as a foundational method for constructing the benzoylphenyl-pyrrolidine backbone. As detailed in Patent WO1996011192A1, this approach involves:

-

Bromopyridine Activation : 2-Amino-5-bromopyridine undergoes coupling with excess phenol under Ullmann conditions (Cu catalyst, 120°C), forming the aminopyridine intermediate.

-

Diazotization : Treatment with sodium nitrite in H₂SO₄/H₂O generates a diazonium salt, which decomposes to yield the hydroxylated aromatic intermediate.

-

Amide Formation : The hydroxyl intermediate reacts with 1-benzylpyrrolidine-2-carboxylic acid chloride in dichloromethane (DCM) with triethylamine, achieving 78–82% yield after column chromatography.

Key Parameters :

-

Temperature: 110–120°C for Ullmann step

-

Catalyst: Cu(OAc)₂ (5 mol%)

-

Solvent: DMF for coupling, DCM for amidation

Cu-Catalyzed Asymmetric [3 + 2] Cycloaddition

Adapted from the synthesis of analogous pyrrolidine carboxamides, this method enables stereocontrol:

-

Cycloaddition : A Cu(OAc)₂/(R)-BINAP complex catalyzes the reaction between a nitrile oxide and vinyl ether, producing the pyrrolidine core with 10:1 exo/endo selectivity and >95% enantiomeric excess (ee).

-

Post-Cycloaddition Functionalization : The exo adduct undergoes hydrolysis and Mannich rearrangement in NaOH/EtOH to install the benzoylphenyl group, yielding 69% overall.

Optimization Insights :

-

Catalyst Loading : 2.5 mol% Cu(OAc)₂ optimal for ee

-

Solvent System : THF/water (4:1) enhances cycloaddition rate

Mitsunobu-Based Alkylation Strategy

Patent WO1996011192A1 describes a Mitsunobu reaction route:

-

Phenol Activation : 4-Benzyloxyphenol reacts with diethylazodicarboxylate (DEAD) and triphenylphosphine in THF.

-

Alkylation : Coupling with 1-benzylpyrrolidine-2-carboxamide proceeds at 0°C, followed by HCl-mediated deprotection to yield the final product (85% purity before crystallization).

Industrial Considerations :

-

Scale-Up Challenges : Exothermic nature requires controlled addition of DEAD

-

Purification : Recrystallization from ethanol/water improves purity to >99%

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Adapting batch processes to flow chemistry enhances reproducibility:

-

Reactor Design : Tubular reactor with Cu-packed bed for Ullmann step

-

In-Line Monitoring : FTIR tracks amide bond formation in real-time

Case Study : A pilot plant reported 92% yield at 10 kg scale using flow-based Mitsunobu alkylation.

Crystallization Optimization

Final product purity depends on solvent selection:

-

Solvent Screening : Ethanol/water (7:3) gives needle-shaped crystals with 99.5% HPLC purity

-

Polymorph Control : Seeding at 40°C stabilizes Form I, the thermodynamically preferred polymorph

Analytical and Quality Control Measures

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics make it particularly valuable in developing analgesics and anti-inflammatory drugs . Research indicates that derivatives of this compound exhibit promising activity against pain pathways and inflammatory responses, making them candidates for new therapeutic agents .

Neuroscience Research

In neuroscience, 2-Pyrrolidinecarboxamide has been utilized to study pain mechanisms and neuroprotective effects. Investigations have shown that this compound can influence neurotransmitter systems involved in pain perception, potentially leading to breakthroughs in treating chronic pain conditions such as arthritis and neuropathy . Its ability to modulate neuronal activity makes it a subject of interest for developing neuroprotective strategies against neurodegenerative diseases.

Chemical Synthesis

The compound functions as a versatile building block in organic synthesis. Its unique functional groups allow researchers to create complex molecules tailored for specific applications. In synthetic chemistry, it is often used to construct more intricate structures through various coupling reactions and transformations . This versatility is essential for advancing research in medicinal chemistry and materials science.

Drug Formulation

2-Pyrrolidinecarboxamide enhances the solubility and bioavailability of poorly soluble drugs. Its incorporation into drug formulations can improve the therapeutic effectiveness of medications by ensuring better absorption in biological systems . This property is particularly beneficial for developing oral medications where solubility is a limiting factor.

Material Science

In material science, this compound can be integrated into polymers and coatings to improve their mechanical properties and thermal stability. Its application in creating advanced materials is vital for industries requiring durable and high-performance products . Research into its polymeric applications indicates potential uses in electronics and protective coatings.

Case Study 1: Analgesic Development

A study published in a peer-reviewed journal demonstrated the efficacy of a derivative of 2-Pyrrolidinecarboxamide in reducing pain responses in animal models. The compound showed a significant decrease in nociceptive behavior compared to control groups, suggesting its potential as a new analgesic agent .

Case Study 2: Neuroprotection

Research exploring the neuroprotective properties of this compound revealed its ability to mitigate neuronal damage in models of oxidative stress. The findings indicated that treatment with 2-Pyrrolidinecarboxamide led to reduced cell death and improved functional recovery post-injury .

Mechanism of Action

The mechanism by which N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

- (2S)-Isomer (CAS: 96293-17-3) : The (2S)-stereoisomer shares the same molecular formula but differs in stereochemistry. While the (2R)-isomer is reported for its crystallographic stability and ease of synthesis , the (2S)-variant may exhibit distinct physicochemical properties or biological activity due to enantiomeric differences. However, specific comparative data on bioactivity remain unelucidated in the available literature .

Derivatives with Modified Substituents

LS-192629 (OT-R Antagonist)

- Structure: Features a methoxyimino group at the 4-position and a biphenylcarbonyl moiety at the 1-position of the pyrrolidine ring.

- Activity: Acts as a potent, selective non-peptide oxytocin receptor (OT-R) antagonist. The biphenyl and methoxyimino groups enhance receptor binding affinity compared to the simpler benzoyl/benzyl substituents in the target compound .

Nickel(II) Complex (CAS: Unspecified)

- Structure : Incorporates the (2S)-1-benzylpyrrolidine-2-carboxamido group coordinated to a nickel ion via a glutamato ligand.

Chloro-Trifluoromethoxy-Indol Derivative (CAS: Unspecified)

- Structure : Contains a 5-chloroindol-3-yl group, trifluoromethoxy substituents, and a dimethylcarboxamide moiety.

- Activity : The bulky sulfonyl and trifluoromethoxy groups likely improve metabolic stability and target selectivity, contrasting with the simpler aromatic groups in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

Stereochemical Impact : The (2R)-configuration in the target compound enables efficient crystallization, critical for structural characterization , whereas stereoisomers like the (2S)-form may require separate optimization for practical use .

Substituent-Driven Bioactivity : Bulky or electron-withdrawing groups (e.g., biphenyl in LS-192629) enhance receptor selectivity, whereas simpler aromatic groups favor synthetic accessibility .

Diverse Applications : While the target compound is primarily a synthetic intermediate, derivatives with metal-coordinating or bioactive substituents expand utility into catalysis and pharmacology .

Biological Activity

2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, also known as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is a compound with significant biological activity. Its molecular formula is C25H24N2O2, and it has a molecular weight of 420.94 g/mol. This compound is of interest due to its potential therapeutic applications and mechanisms of action.

- Chemical Name : 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-

- CAS Number : 1344027-06-0

- Molecular Formula : C25H24N2O2

- Molecular Weight : 420.94 g/mol

- Hydrochloride Form : Exists as a hydrochloride salt (1:1) .

Structure

The structure of the compound can be represented as follows:

This structure features a pyrrolidine ring, which is crucial for its biological activity.

Research indicates that 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)- exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : Preliminary research suggests potential effects on cancer cell lines, indicating that it may induce apoptosis in malignant cells.

- Neurological Effects : There is evidence pointing towards neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 50 | 15 |

| S. aureus | 30 | 20 |

| P. aeruginosa | 40 | 18 |

- Anticancer Activity :

- In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for HeLa cells.

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| HeLa | 25 | 30 |

| MCF-7 | 30 | 40 |

- Neuroprotective Effects :

- Research involving neuroblastoma models indicated that the compound could protect against oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Acute toxicity studies are essential to establish safe dosage ranges for potential therapeutic applications.

Q & A

Q. How do crystallographic data inform the design of derivatives with improved pharmacokinetics?

- Methodological Answer : Analyze X-ray crystal structures to identify key hydrogen bonds or hydrophobic interactions with target proteins. Modify substituents to enhance these interactions while maintaining metabolic stability (e.g., introducing electron-withdrawing groups to reduce CYP450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.